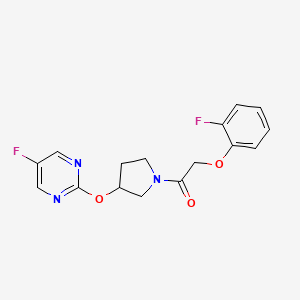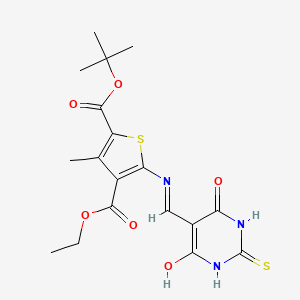![molecular formula C14H14ClN3O5S2 B2555959 N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide CAS No. 1808904-73-5](/img/structure/B2555959.png)
N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and a benzenesulfonyl group linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide typically involves multiple steps, starting with the preparation of the pyridine and benzenesulfonyl intermediates. The key steps include:
Chlorination and Methylation of Pyridine: The pyridine ring is chlorinated and methylated under controlled conditions to introduce the chlorine and methyl groups at specific positions.
Sulfonation: The chlorinated and methylated pyridine is then subjected to sulfonation to introduce the sulfonamido group.
Coupling with Benzenesulfonyl Chloride: The sulfonated pyridine intermediate is coupled with benzenesulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-chloro-6-methylpyridine-3-sulfonamido)benzenesulfonyl]acetamide: shares similarities with other sulfonamide derivatives and pyridine-based compounds.
Sulfonamides: These compounds are known for their antimicrobial properties.
Pyridine Derivatives: These are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-[(2-chloro-6-methylpyridin-3-yl)sulfonylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O5S2/c1-9-3-8-13(14(15)16-9)25(22,23)18-11-4-6-12(7-5-11)24(20,21)17-10(2)19/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESOUHDXRFLDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2555881.png)
![2,4-dimethoxy-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2555882.png)

![N-(3-cyanophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2555885.png)

![methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate](/img/structure/B2555888.png)


![4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2555891.png)


![ethyl 4-(3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2555897.png)

